7-(4-Chlorophenyl)-1,4-thiazepan-5-one

Catalog No.
S15391109
CAS No.
M.F
C11H12ClNOS
M. Wt
241.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Chlorophenyl)-1,4-thiazepan-5-one

Product Name

7-(4-Chlorophenyl)-1,4-thiazepan-5-one

IUPAC Name

7-(4-chlorophenyl)-1,4-thiazepan-5-one

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

InChI

InChI=1S/C11H12ClNOS/c12-9-3-1-8(2-4-9)10-7-11(14)13-5-6-15-10/h1-4,10H,5-7H2,(H,13,14)

InChI Key

ZHAGLUBWOKQWBW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CC(=O)N1)C2=CC=C(C=C2)Cl

7-(4-Chlorophenyl)-1,4-thiazepan-5-one is an organic compound characterized by a thiazepane ring with a chlorophenyl substituent at the 7-position. The compound's structure includes a five-membered thiazepan ring containing both nitrogen and sulfur atoms, which contributes to its unique chemical properties. The presence of the chlorophenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones, altering its reactivity and properties.
  • Reduction: The carbonyl group can be reduced to form alcohols or other derivatives, which may enhance its biological activity.
  • Substitution Reactions: The chlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one is primarily linked to its interactions with various biological macromolecules. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: The compound has shown potential against certain bacterial strains.
  • Antitumor Activity: Its structural features may allow it to interfere with cancer cell proliferation through specific molecular targets.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although the exact mechanisms remain to be fully elucidated .

The synthesis of 7-(4-Chlorophenyl)-1,4-thiazepan-5-one typically involves several steps:

  • Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-ketosulfones and halides under basic conditions.
  • Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions.
  • Final Modifications: Additional functional groups can be introduced through oxidation or reduction as necessary .

Example Synthetic Route

  • Start with a β-ketosulfone and react it with 4-chlorobenzyl bromide in the presence of a base like sodium hydride to form the desired thiazepane structure.

7-(4-Chlorophenyl)-1,4-thiazepan-5-one has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, particularly those involving microbial infections or cancer.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.
  • Biological Research: It is useful in studying enzyme interactions and mechanisms due to its ability to bind to specific biological targets.

Interaction studies have indicated that 7-(4-Chlorophenyl)-1,4-thiazepan-5-one may interact with various enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Studies suggest that the thiazepane ring and chlorophenyl group significantly influence binding affinities, which could lead to novel therapeutic agents targeting specific pathways in disease processes .

Several compounds share structural similarities with 7-(4-Chlorophenyl)-1,4-thiazepan-5-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-1,4-thiazepan-5-oneMethyl group at the 6-positionDifferent position of methyl affects reactivity
1,4-Thiazepan-5-oneLacks substituents on the thiazepane ringSimpler structure; less biologically active
Tetrahydro-1,4-thiazepan-5-oneFully saturated analogMore stable but potentially less reactive

Uniqueness

7-(4-Chlorophenyl)-1,4-thiazepan-5-one is unique due to its specific chlorophenyl substitution at the 7-position, which enhances its biological activity compared to other thiazepane derivatives. This modification likely influences its pharmacokinetic properties and interaction profiles with biological targets .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.0328129 g/mol

Monoisotopic Mass

241.0328129 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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